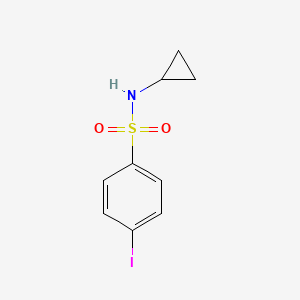

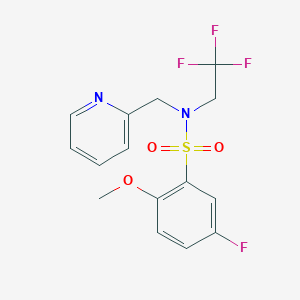

Cyclopropyl((4-iodophenyl)sulfonyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamides, such as Cyclopropyl((4-iodophenyl)sulfonyl)amine, can be achieved through various methods . One approach involves the reaction of sulfonic acids or its sodium salts under microwave irradiation . Another method uses the combination of H2O2 and SOCl2 for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides . These sulfonyl chlorides can then react with amines to produce the corresponding sulfonamides .Molecular Structure Analysis

Cyclopropyl((4-iodophenyl)sulfonyl)amine has a molecular formula of C9H10INO2S . The cyclopropyl group is a chemical structure derived from cyclopropane . It has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .Chemical Reactions Analysis

Cyclopropyl-containing compounds can undergo various reactions . For instance, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings . Additionally, the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides can produce various substituted aryl cyclopropanes .Physical And Chemical Properties Analysis

Cyclopropyl((4-iodophenyl)sulfonyl)amine has a molecular weight of 323.15 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Enantioseparation in Chiral Ligand-Exchange Chromatography

Cyclopropyl-containing sulfonyl amino acids, such as Cyclopropyl((4-iodophenyl)sulfonyl)amine, have been used in the development of a chromatographic enantioselective method suitable for distinguishing and quantifying the resulting isomers . This method is particularly useful in the synthesis, analysis, and pharmacological characterization of rigid analogues of glutamic acid .

Synthesis of Sulfone Derivatives

Cyclopropyl((4-iodophenyl)sulfonyl)amine can be used in the ecofriendly synthesis of sulfone derivatives . The reaction involves glacial acetic acid and 30% hydrogen peroxide at room temperature . This method is beneficial for the preparation of various sulfone derivatives, which have numerous applications in medicinal chemistry .

Antimicrobial Activity

Quinoline derivatives incorporating a cyclopropyl ring and sulfone linkage, synthesized using Cyclopropyl((4-iodophenyl)sulfonyl)amine, have been evaluated for their anticipated antimicrobial activity . These compounds could potentially be used in the development of new antimicrobial drugs .

HOMO-LUMO Studies

Cyclopropyl((4-iodophenyl)sulfonyl)amine-based compounds have been used in HOMO-LUMO studies . These studies are crucial in understanding the electronic properties of molecules, which can provide insights into their reactivity and stability .

Drug Discovery

Compounds containing a cyclopropyl ring and sulfone linkage, such as Cyclopropyl((4-iodophenyl)sulfonyl)amine, are vital scaffolds for leads in drug discovery . They can be used to develop new drugs with improved efficacy and safety profiles .

Synthetic Organic Chemistry

Cyclopropyl((4-iodophenyl)sulfonyl)amine is an essential compound in synthetic organic chemistry . It can be used in the synthesis of various organic compounds, contributing to the advancement of this field .

作用機序

Target of Action

Cyclopropyl((4-iodophenyl)sulfonyl)amine is a Succinate Dehydrogenase Inhibitor (SDHI) . Succinate dehydrogenase is an enzyme complex that plays a crucial role in the citric acid cycle, which is central to cellular respiration. By inhibiting this enzyme, the compound disrupts energy production within the cell .

Mode of Action

The compound interacts with its target, succinate dehydrogenase, by binding to the ubiquinone binding site of the enzyme . This binding inhibits the enzyme’s activity, preventing it from catalyzing the oxidation of succinate to fumarate, a key step in the citric acid cycle .

Biochemical Pathways

By inhibiting succinate dehydrogenase, the compound disrupts the citric acid cycle, a crucial biochemical pathway for energy production within the cell . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source .

Result of Action

The inhibition of succinate dehydrogenase by Cyclopropyl((4-iodophenyl)sulfonyl)amine leads to a disruption in energy production within the cell . This can result in cell death, providing a potential mechanism for its therapeutic effects .

Safety and Hazards

While specific safety data for Cyclopropyl((4-iodophenyl)sulfonyl)amine was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray . If swallowed or inhaled, medical attention should be sought immediately .

特性

IUPAC Name |

N-cyclopropyl-4-iodobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCZGONWLWIQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)

![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)

![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2947403.png)

![{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B2947404.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2947405.png)

![2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2947406.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2947409.png)